Ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate, commonly known as glycidyl methacrylate, is a chemical compound with the molecular formula C13H20O5. It appears as a colorless liquid with a sweet odor and is notable for its ability to undergo polymerization, making it essential in the production of various polymers and copolymers . The compound features both an oxirane (epoxide) ring and a methacrylate group, which contribute to its high reactivity and versatility in numerous applications.
Research indicates that ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate exhibits biological activity that makes it useful in medical applications. Its properties allow for the modification of biomolecules, contributing to the development of biocompatible materials and drug delivery systems. Additionally, it has been employed in creating medical adhesives due to its excellent adhesion characteristics .
The synthesis of ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves:
Studies on the interactions of ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate focus on its reactivity with various nucleophiles and its behavior during polymerization processes. These interactions are crucial for optimizing its applications in both industrial and biological contexts, particularly concerning safety profiles and efficacy in medical devices .
Several compounds share structural similarities with ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate:
Compound Name | Key Features |
---|---|
Glycidyl Methacrylate | Similar structure; used in epoxy resins |
Methyl Methacrylate | Lacks the oxirane ring; primarily for polymethyl methacrylate production |
Butyl Acrylate | Used for polymers but lacks the epoxide functionality |
3-Methyloxiran-2-ylmethyl 2-methylprop-2-enoate | Contains an oxirane ring but differs structurally |
Ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate's uniqueness lies in its combination of an oxirane ring and a methacrylate group. This distinctive structure allows it to participate in a broad range of
Free radical terpolymerization represents the primary synthetic methodology for producing ethene; methyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate (EMGMA) terpolymers [1]. This polymerization mechanism involves three fundamental steps: initiation, propagation, and termination, which collectively govern the formation of the terpolymer chains [2].
The initiation process commences with the thermal or photochemical decomposition of radical initiators, generating free radicals that attack the vinyl groups of the three monomers [1]. The propagation step involves the sequential addition of monomer units to the growing radical chain ends, following established kinetic principles. The termination reactions occur through either combination or disproportionation mechanisms, resulting in the formation of dead polymer chains [2].
For EMGMA terpolymerization, the rate of polymerization follows first-order kinetics with respect to the overall concentration of active chain ends [3]. The polymerization rate can be expressed using the steady-state approximation, where the rate of initiation equals the rate of termination [3]. The presence of three different monomers introduces complexity in the propagation kinetics, as multiple cross-propagation reactions occur simultaneously.
Temperature plays a critical role in controlling the free radical polymerization kinetics. Studies indicate that elevated temperatures increase both the decomposition rate of initiators and the propagation rate constants [4]. However, excessive temperatures can lead to unwanted side reactions, particularly with the glycidyl methacrylate component, which contains thermally sensitive epoxide rings [5].
The molecular weight distribution of the resulting terpolymer is influenced by the relative rates of propagation and termination reactions [6]. Chain transfer reactions, which can occur with solvent molecules or other polymer chains, also affect the final molecular weight characteristics. The efficiency of the polymerization process is typically quantified by monitoring conversion rates and molecular weight evolution throughout the reaction [7].
Process Parameters and Conditions:
Parameter | Typical Range | Optimal Conditions |
---|---|---|
Temperature | 60-90°C | 70-80°C |
Initiator Concentration | 0.1-2.0 wt% | 0.5-1.0 wt% |
Reaction Time | 2-8 hours | 4-6 hours |
Conversion Rate | 60-95% | 80-90% |
Anionic ring-opening polymerization (AROP) offers an alternative synthetic pathway for EMGMA production, particularly exploiting the epoxide functionality present in the glycidyl methacrylate component [8] [9]. This methodology provides enhanced control over molecular weight and polydispersity compared to free radical processes.
The AROP mechanism involves nucleophilic attack on the epoxide ring by anionic initiators, leading to ring-opening and subsequent propagation [10]. The polymerization proceeds through a living mechanism, enabling precise control over chain length and architecture [11]. Common initiators for AROP include alkoxide salts, amide bases, and organometallic compounds [12].
Temperature control is crucial in AROP systems, as the polymerization rate and selectivity are highly temperature-dependent [8]. Lower temperatures typically favor higher molecular weights and narrower molecular weight distributions, while elevated temperatures can accelerate the polymerization but may compromise control [11]. Studies have shown that optimal temperatures for AROP of epoxide-containing monomers range from 60 to 120 degrees Celsius [13].
The initiator-to-monomer ratio directly influences the theoretical molecular weight of the resulting polymers [14]. By maintaining precise stoichiometric control, molecular weights can be predetermined with high accuracy. The polydispersity indices achieved through AROP are typically between 1.0 and 1.4, significantly narrower than those obtained through free radical polymerization [14].
Solvent selection plays a critical role in AROP success, as polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide facilitate the ionic mechanism [12]. The absence of protic solvents is essential to prevent premature termination of the growing anionic chains [13].
AROP Processing Conditions:
Parameter | Range | Comments |
---|---|---|
Temperature | 60-120°C | Lower temperatures favor control |
Polydispersity Index | 1.0-1.4 | Significantly narrower than FRP |
Initiator Types | Alkoxides, amides, organometallics | Choice affects polymerization rate |
Solvent Requirements | Polar aprotic | DMSO, DMF preferred |
Reactive extrusion emerges as a continuous, solvent-free methodology for EMGMA terpolymer synthesis, offering significant advantages in terms of industrial scalability and environmental sustainability [15] [16]. This approach combines polymerization and processing in a single operation, utilizing the mechanical energy and thermal conditions within the extruder to drive the chemical reactions.
The key processing parameters in reactive extrusion include screw speed, temperature profile, residence time, and pressure [17]. Screw speeds typically range from 50 to 300 rotations per minute, with higher speeds promoting better mixing and heat generation through viscous dissipation [16]. Temperature profiles are carefully controlled across multiple zones of the extruder, with typical ranges of 120 to 180 degrees Celsius for EMGMA systems [5].
Residence time distribution significantly impacts the extent of polymerization and final product properties [4]. Typical residence times range from 2 to 10 minutes, depending on the screw configuration and throughput requirements [16]. The length-to-diameter ratio of the extruder, commonly ranging from 36 to 60, influences the available reaction time and mixing intensity [16].
Process optimization studies have demonstrated that reactive extrusion can achieve grafting degrees of up to 5.4% for similar methacrylate systems [4]. The efficiency of the grafting process is influenced by the concentration of reactive components, initiator levels, and thermal conditions within the extruder [4]. Statistical experimental designs, such as face-centered composite designs, have been employed to optimize these parameters systematically [4].
The carbonation of ethylene-glycidyl methacrylate copolymers using carbon dioxide as a reagent has been successfully demonstrated in reactive extrusion systems [5]. This process achieved yields of up to 78% cyclic carbonate formation at processing temperatures of 150 degrees Celsius with throughput rates of 2 kilograms per hour [5].
Reactive Extrusion Operating Parameters:
Parameter | Range | Industrial Scale |
---|---|---|
Screw Speed | 50-300 rpm | 100-200 rpm typical |
Temperature Profile | 120-180°C | Zone-specific control |
Residence Time | 2-10 minutes | 4-6 minutes optimal |
Length/Diameter Ratio | 36-60 | 40-50 preferred |
Throughput Rate | 0.2-100 kg/h | 2-10 kg/h typical |
Grafting Efficiency | Up to 5.4% | System dependent |
The selection of appropriate initiator systems critically influences the efficiency and characteristics of EMGMA terpolymer synthesis [18] [19]. The two primary classes of radical initiators employed are organic peroxides and azo compounds, each offering distinct advantages and limitations.
Peroxide initiators, such as benzoyl peroxide, decompose to generate hydroxyl radicals that exhibit high reactivity but may cause unwanted side reactions [20]. The decomposition kinetics of peroxides are influenced by temperature, solvent, and the presence of metallic species [21]. Typical decomposition rate constants for peroxide initiators range from 10^-4 to 10^-6 per second at operating temperatures [21].
Azo initiators, exemplified by azobisisobutyronitrile, offer superior control and safety characteristics compared to peroxides [18] [19]. These compounds decompose following first-order kinetics, generating carbon radicals and nitrogen gas [18]. The efficiency of azo initiators typically ranges from 0.5 to 0.7, indicating that approximately 50-70% of the generated radicals participate in productive polymerization [18].
The hydrogen abstraction capability differs significantly between the two initiator types [20]. Peroxide-derived radicals readily abstract hydrogen atoms from growing polymer chains, potentially leading to branching and crosslinking [20]. In contrast, azo-derived carbon radicals exhibit lower hydrogen abstraction tendencies, resulting in more linear polymer structures [20].
Temperature stability considerations favor azo initiators for controlled polymerization processes [19]. Azo compounds decompose at predictable rates independent of solvent effects, while peroxides can undergo induced decomposition in the presence of metals or other reactive species [19]. The thermal stability of azo initiators enables their use across a broader temperature range without risk of explosive decomposition [20].
Initiator System Comparison:
Property | Peroxide Initiators | Azo Initiators |
---|---|---|
Decomposition Kinetics | Temperature/solvent dependent | First-order, predictable |
Radical Type Generated | Hydroxyl radicals | Carbon radicals |
Initiator Efficiency | Variable | 0.5-0.7 (50-70%) |
Hydrogen Abstraction | High tendency | Low tendency |
Safety Profile | Explosion risk | Superior safety |
Polymer Structure | Branched/crosslinked | Linear |
Temperature Stability | Limited | Broad range |
The optimization of monomer feed ratios in EMGMA terpolymerization requires comprehensive understanding of the reactivity relationships between ethene, methyl prop-2-enoate, and oxiran-2-ylmethyl 2-methylprop-2-enoate [23] [24]. The Alfrey-Price Q-e scheme provides a quantitative framework for predicting copolymerization behavior based on monomer reactivity and polarity parameters.
The Q-e scheme assigns each monomer two characteristic values: Q representing general reactivity and e representing polarity [23]. For the EMGMA system, ethene exhibits low Q and e values, reflecting its low reactivity and nonpolar character [25]. Methyl acrylate demonstrates intermediate Q values with moderate electron-withdrawing character, while glycidyl methacrylate displays higher Q values due to the presence of both methacrylate and epoxide functionalities [26].
Reactivity ratios derived from the Q-e scheme enable prediction of monomer incorporation rates during terpolymerization [27]. The Mayo-Lewis equation provides the mathematical foundation for relating instantaneous copolymer composition to the monomer feed ratio [27]. For terpolymer systems, the analysis becomes more complex, requiring consideration of multiple pairwise reactivity relationships.
Experimental determination of reactivity ratios typically employs low-conversion samples to minimize compositional drift effects [28]. Statistical methods such as the Fineman-Ross and Kelen-Tudos linearization techniques facilitate parameter estimation from experimental data [29]. The confidence intervals for reactivity ratios are crucial for assessing the reliability of the predictions [28].
Feed ratio optimization studies for ethylene-methyl acrylate-glycidyl methacrylate systems have demonstrated the importance of maintaining specific monomer ratios to achieve desired terpolymer compositions [29]. Deviations from optimal feed ratios can result in compositional heterogeneity and processing difficulties [28]. The incorporation of glycidyl methacrylate is particularly sensitive to feed ratio variations due to its higher reactivity compared to ethylene [5].
Q-e Values and Reactivity Parameters:
Monomer | Q Value | e Value | Reactivity Characteristics |
---|---|---|---|
Ethene | 0.015 | -0.20 | Low reactivity, nonpolar |
Methyl Acrylate | 0.42 | 0.60 | Moderate reactivity, electron-withdrawing |
Glycidyl Methacrylate | 0.64 | 0.12 | High reactivity, bifunctional |
Reactivity Ratio Determination Methods:
Method | Application | Advantages | Limitations |
---|---|---|---|
Fineman-Ross | Low conversion data | Simple linearization | Statistical bias |
Kelen-Tudos | Improved linearization | Reduced error | Requires careful data selection |
Mayo-Lewis | Direct fitting | Theoretical foundation | Nonlinear optimization required |
Confidence Intervals | Parameter reliability | Statistical validation | Computational complexity |
This comprehensive analysis examines the thermomechanical properties of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate copolymer systems. The chemical compound, with molecular formula C₁₃H₂₀O₅ and molecular weight of 256.29 g/mol [1], exhibits unique thermomechanical behavior due to its terpolymer structure containing ethylene, methyl acrylate, and glycidyl methacrylate components .
The glass transition temperature of copolymers exhibits significant dependence on both chemical composition and comonomer sequence distribution [3]. For ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate systems, the glass transition temperature varies systematically with comonomer ratios.
Research demonstrates that the glass transition temperature of copolymers depends not only on chemical composition but also on comonomer sequences [3]. The experimental data reveals that binary ethene/methyl prop-2-enoate systems show glass transition temperatures ranging from -25°C to -5°C as the methyl prop-2-enoate content increases from 20% to 50% [3] [4]. This trend reflects the influence of the more rigid methacrylate units on polymer chain mobility.
For ethene/oxiran-2-ylmethyl 2-methylprop-2-enoate binary systems, glass transition temperatures range from -30°C to -15°C with increasing glycidyl methacrylate content [5]. The presence of the oxirane ring and methacrylate functionality contributes to restricted chain mobility, resulting in higher glass transition temperatures compared to pure ethylene polymers [6].
Comonomer System | Glass Transition Temperature (°C) | Delta Cp (J/g·K) | Onset Temperature (°C) |
---|---|---|---|
Ethene/Methyl Prop-2-enoate (80/20) | -25 | 0.42 | -35 |
Ethene/Methyl Prop-2-enoate (50/50) | -5 | 0.31 | -15 |
Ethene/Oxiran-2-ylmethyl 2-methylprop-2-enoate (85/15) | -30 | 0.48 | -40 |
Terpolymer System (70/20/10) | -20 | 0.40 | -30 |
The terpolymer systems demonstrate intermediate behavior, with glass transition temperatures ranging from -20°C to -8°C depending on the relative proportions of the three components [7]. The systematic increase in glass transition temperature correlates with increased intermolecular interactions and reduced chain flexibility as polar comonomer content increases [6].
The relationship between melt flow index and molecular weight distribution provides critical insights into processability and performance characteristics [8] [9]. For ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate systems, the melt flow index exhibits a strong inverse correlation with molecular weight.
Research establishes that melt flow index correlates with weight-average molecular weight according to the relationship MFI ∝ Mw^(-x), where x ranges from 3.4 to 3.7 for linear polymers with similar polydispersities [10] [9]. The experimental data confirms this relationship for the terpolymer systems, with melt flow index values decreasing from 15.2 g/10min for Mn = 25,000 g/mol to 1.8 g/10min for Mn = 55,000 g/mol [8].
Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index | Melt Flow Index (g/10min) |
---|---|---|---|---|
EMA-GMA-01 | 25,000 | 65,000 | 2.60 | 15.2 |
EMA-GMA-05 | 42,000 | 110,000 | 2.62 | 4.2 |
EMA-GMA-10 | 55,000 | 143,000 | 2.60 | 1.8 |
The constant polydispersity index of approximately 2.6 across all samples indicates consistent molecular weight distribution characteristics [10]. This narrow distribution range facilitates accurate melt flow index predictions using established correlations [11] [12].
The notched Izod impact strength of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate systems demonstrates remarkable enhancement through strategic comonomer incorporation and morphology control [13] [14].
Pure ethylene polymers exhibit brittle behavior with notched Izod impact strength of 2.1 kJ/m² [15]. The incorporation of methyl prop-2-enoate and oxiran-2-ylmethyl 2-methylprop-2-enoate significantly improves impact performance through multiple mechanisms [16]. The ethene/methyl prop-2-enoate (70/30) system achieves 18.7 kJ/m² impact strength, representing an 8.9-fold enhancement over pure ethylene [16].
The ethene/oxiran-2-ylmethyl 2-methylprop-2-enoate (75/25) binary system demonstrates superior performance with 24.8 kJ/m² impact strength [14]. The glycidyl methacrylate component facilitates interfacial adhesion and stress transfer mechanisms through reactive functional groups [17].
Material Composition | Impact Strength (kJ/m²) | Enhancement Factor | Fracture Mode |
---|---|---|---|
Pure Ethene Polymer | 2.1 | 1.0 | Brittle |
Ethene/Methyl Prop-2-enoate (70/30) | 18.7 | 8.9 | Ductile |
Ethene/Oxiran-2-ylmethyl 2-methylprop-2-enoate (75/25) | 24.8 | 11.8 | Ductile |
Terpolymer (60/25/15) | 31.5 | 15.0 | Ductile |
The terpolymer systems achieve the highest impact performance, with the 60/25/15 composition reaching 31.5 kJ/m² [14]. The synergistic effects of both comonomers contribute to enhanced toughness through complementary toughening mechanisms [18].
Dynamic mechanical analysis reveals the temperature-dependent viscoelastic behavior of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate systems [19] [20]. The storage modulus, loss modulus, and loss tangent provide comprehensive characterization of mechanical performance across operating temperature ranges.
The storage modulus demonstrates typical polymer behavior, decreasing from 3,850 MPa at -60°C to 1.2 MPa at 120°C [21] [22]. This dramatic modulus reduction reflects the transition from glassy to rubbery behavior as temperature increases through the glass transition region [23].
The loss modulus exhibits a characteristic peak at approximately 0°C, corresponding to the primary relaxation process associated with glass transition [20] [24]. The maximum loss modulus of 680 MPa indicates significant energy dissipation capacity during mechanical deformation [21].
Temperature (°C) | Storage Modulus E' (MPa) | Loss Modulus E'' (MPa) | Loss Tangent (tan δ) |
---|---|---|---|
-60 | 3,850 | 285 | 0.074 |
0 | 1,250 | 380 | 0.304 |
40 | 85 | 18 | 0.212 |
120 | 1.2 | 0.2 | 0.167 |
The loss tangent (tan δ) reaches a maximum value of 0.304 at 0°C, indicating the temperature of maximum damping [25] [22]. This parameter provides critical information for vibration damping and energy dissipation applications [26].
The heat deflection temperature under load represents a critical performance parameter for structural applications of ethene;methyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate systems [27] [28]. This property measures the temperature at which a polymer specimen deflects 0.25 mm under specified loading conditions.
Binary ethene/methyl prop-2-enoate systems demonstrate heat deflection temperatures ranging from 35°C to 42°C at 0.46 MPa load [29]. The incorporation of methyl prop-2-enoate units enhances thermal resistance through increased intermolecular interactions and restricted chain mobility [30].
Ethene/oxiran-2-ylmethyl 2-methylprop-2-enoate binary systems exhibit superior heat deflection performance, with temperatures reaching 48°C at 0.46 MPa load [31]. The glycidyl methacrylate component contributes enhanced thermal stability through potential crosslinking reactions and polar interactions [5].
Sample Composition | HDT at 0.46 MPa (°C) | HDT at 1.82 MPa (°C) |
---|---|---|
Ethene/Methyl Prop-2-enoate (80/20) | 42 | 35 |
Ethene/Oxiran-2-ylmethyl 2-methylprop-2-enoate (85/15) | 48 | 41 |
Terpolymer (70/20/10) | 46 | 39 |
Crosslinked Terpolymer (High Density) | 65 | 58 |
Crosslinked terpolymer systems achieve the highest heat deflection temperatures, with high-density crosslinked materials reaching 65°C at 0.46 MPa load [32]. The crosslinking network restricts molecular motion and maintains structural integrity at elevated temperatures [29].